(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)benzoic acid methyl ester (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)benzoic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 572923-13-8
VCID: VC17250182
InChI: InChI=1S/C13H15NO4/c1-3-10-8-18-13(16)14(10)11-6-4-9(5-7-11)12(15)17-2/h4-7,10H,3,8H2,1-2H3/t10-/m0/s1
SMILES:
Molecular Formula: C13H15NO4
Molecular Weight: 249.26 g/mol

(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)benzoic acid methyl ester

CAS No.: 572923-13-8

Cat. No.: VC17250182

Molecular Formula: C13H15NO4

Molecular Weight: 249.26 g/mol

* For research use only. Not for human or veterinary use.

(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)benzoic acid methyl ester - 572923-13-8

Specification

CAS No. 572923-13-8
Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
IUPAC Name methyl 4-[(4S)-4-ethyl-2-oxo-1,3-oxazolidin-3-yl]benzoate
Standard InChI InChI=1S/C13H15NO4/c1-3-10-8-18-13(16)14(10)11-6-4-9(5-7-11)12(15)17-2/h4-7,10H,3,8H2,1-2H3/t10-/m0/s1
Standard InChI Key RDBVAWZQQARSQJ-JTQLQIEISA-N
Isomeric SMILES CC[C@H]1COC(=O)N1C2=CC=C(C=C2)C(=O)OC
Canonical SMILES CCC1COC(=O)N1C2=CC=C(C=C2)C(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound’s molecular formula is C13H15NO4\text{C}_{13}\text{H}_{15}\text{NO}_{4}, with a molecular weight of 249.26 g/mol . Its structure comprises a methyl ester group at the para position of a benzoic acid moiety, fused to an (S)-configured 4-ethyl-2-oxooxazolidin-3-yl group (Fig. 1). The stereogenic center at the 4-position of the oxazolidinone ring dictates its enantiomeric purity, which is critical for applications in asymmetric synthesis or drug development .

Table 1: Key Physicochemical Properties

PropertyValueSource
Density1.204 g/cm³
Boiling Point370.3°C at 760 mmHg
Flash Point177.7°C
Polar Surface Area (PSA)55.84 Ų
LogP (Partition Coefficient)2.27

Synthetic Methodologies

Critical Reaction Parameters

  • Catalysis: Palladium complexes (e.g., Pd(dppf)Cl₂) may facilitate coupling reactions, as seen in related syntheses .

  • Solvent Systems: Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are often employed for their ability to stabilize intermediates .

  • Temperature Control: Exothermic steps, such as cyclization, require precise temperature modulation (e.g., 80–110°C) .

Physicochemical and Spectroscopic Characterization

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/zm/z 249.1000 (calculated for C13H15NO4\text{C}_{13}\text{H}_{15}\text{NO}_{4}) . Fragmentation patterns likely include loss of the methyl ester (32Da-32 \, \text{Da}) and cleavage of the oxazolidinone ring.

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

Oxazolidinones are privileged scaffolds in antimicrobial agents (e.g., linezolid). The ethyl-substituted variant in this compound may enhance lipophilicity, improving blood-brain barrier penetration for CNS-targeted therapies . Its methyl ester group also serves as a prodrug motif, enabling hydrolytic activation in vivo.

Supplier Landscape and Availability

Global suppliers include:

  • Aagile Labs (USA): Specializes in milligram-to-gram quantities for research .

  • Fulcrum Scientific (UK): Offers custom synthesis and bulk-scale production .

Future Directions and Challenges

  • Stereoselective Synthesis: Developing catalytic asymmetric methods to improve enantiomeric excess (ee).

  • Biological Screening: Evaluating antimicrobial or antitumor activity in collaboration with pharmacological models.

  • Green Chemistry: Substituting halogenated solvents (e.g., THF) with biodegradable alternatives like cyclopentyl methyl ether (CPME).

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